Differential In Vitro Antiproliferative Activity Against Cancer Cell Lines
The compound exhibits cell-line-dependent antiproliferative activity in vitro. When tested against human cancer cell lines, it showed an IC50 of 15 µM against the MCF-7 breast cancer cell line, compared to an IC50 of 10 µM against HeLa cervical cancer cells . This 1.5-fold difference in potency between cell lines is a quantifiable characteristic that may guide its use as a cytotoxic probe or a scaffold for medicinal chemistry optimization. The data demonstrates a dose-dependent decrease in cell viability and an increase in apoptosis compared to vehicle controls .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 15 µM (MCF-7 cells); 10 µM (HeLa cells) |
| Comparator Or Baseline | HeLa cervical cancer cell line vs. MCF-7 breast cancer cell line |
| Quantified Difference | 1.5-fold difference in IC50 between cell lines (10 µM vs 15 µM) |
| Conditions | In vitro, cell viability assay; flow cytometry apoptosis assay |
Why This Matters
For procurement decisions in anticancer drug discovery, this differential cell line sensitivity profile is critical for selecting the appropriate in vitro model to assess a compound's therapeutic potential.
